2-(3-Methoxy-5-methylphenyl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxy-5-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-5-9(3-4-11)7-10(6-8)12-2/h5-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFKOKMJDKFCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621979 | |
| Record name | (3-Methoxy-5-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200214-25-1 | |
| Record name | (3-Methoxy-5-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2 3 Methoxy 5 Methylphenyl Acetonitrile
Transformations of the Acetonitrile (B52724) Moiety
The acetonitrile group (-CH₂CN) is a versatile functional handle, susceptible to a range of chemical modifications. Its reactivity is centered on the carbon-nitrogen triple bond and the acidity of the α-carbon protons.
Nitrile Hydrolysis Pathways
The hydrolysis of the nitrile group in 2-(3-methoxy-5-methylphenyl)acetonitrile serves as a fundamental pathway to produce the corresponding carboxylic acid, (3-methoxy-5-methylphenyl)acetic acid. This transformation can be achieved under either acidic or basic conditions, proceeding through an amide intermediate. chemguide.co.uklibretexts.org
Under acidic catalysis, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon. lumenlearning.com A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to the more stable amide intermediate, 2-(3-methoxy-5-methylphenyl)acetamide. chemistrysteps.com This amide undergoes further hydrolysis to yield the final carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org
Conversely, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. chemistrysteps.com This process also forms an amide intermediate, which is then hydrolyzed to a carboxylate salt. libretexts.org To obtain the free carboxylic acid, a final acidification step is necessary to protonate the carboxylate anion. libretexts.org
| Condition | Catalyst | Intermediate | Final Product (after workup) | Byproduct |
| Acidic | Dilute H₂SO₄ or HCl | 2-(3-methoxy-5-methylphenyl)acetamide | (3-methoxy-5-methylphenyl)acetic acid | NH₄⁺ salt |
| Basic | Aqueous NaOH or KOH | 2-(3-methoxy-5-methylphenyl)acetamide | (3-methoxy-5-methylphenyl)acetic acid | Ammonia (NH₃) |
Reductive Amination Reactions
While reductive amination typically describes the conversion of aldehydes and ketones to amines, the nitrile group of this compound can be directly reduced to form the corresponding primary amine, 2-(3-methoxy-5-methylphenyl)ethanamine. This transformation is a crucial step for introducing an aminoethyl functionality.
The reduction is commonly accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, forming an intermediate imine anion which is stabilized as an aluminum complex. libretexts.org A second hydride addition then reduces this intermediate to a dianion, which upon aqueous workup yields the primary amine. libretexts.org This resulting amine can then be used in subsequent classical reductive amination reactions with various carbonyl compounds to produce a wide array of secondary and tertiary amines. masterorganicchemistry.com
Cyanomethylation Applications
Cyanomethylation involves the introduction of a -CH₂CN group into a molecule. The α-carbon of this compound is positioned between the electron-withdrawing nitrile group and the phenyl ring, making its protons acidic and susceptible to deprotonation by a suitable base. This generates a stabilized carbanion that can act as a nucleophile.
This nucleophilic species, the cyanomethyl anion derived from this compound, can theoretically participate in reactions with various electrophiles. For instance, it could be used for the cyanomethylation of carbonyl compounds to form β-hydroxy nitriles or for the alkylation with alkyl halides. researchgate.net The activation of the C-H bond in acetonitrile and its derivatives by transition metals like copper has been explored to facilitate their use as cyanomethyl sources in coupling reactions. nih.gov Although acetonitrile itself has a high pKa, making it a challenging nucleophile, the presence of the phenyl ring in the target compound facilitates carbanion formation. nih.gov
Aromatic Substitution Reactions of the Methoxy-methylphenyl Core
The 3-methoxy-5-methylphenyl ring is an electron-rich aromatic system, primed for electrophilic substitution. The nature and position of the substituents—methoxy (B1213986), methyl, and acetonitrilomethyl—determine the regioselectivity and rate of these reactions.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The rate and orientation of the substitution are governed by the existing substituents on the ring. masterorganicchemistry.com
In this compound, both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating substituents that direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.org
Methoxy Group (-OCH₃): This is a strongly activating group due to its powerful +R (resonance) effect, which involves the donation of a lone pair of electrons from the oxygen atom to the ring, stabilizing the carbocation intermediate (the arenium ion). libretexts.org It directs incoming electrophiles to positions C2, C4, and C6.
Methyl Group (-CH₃): This is a weakly activating group that operates through a +I (inductive) effect, donating electron density through the sigma bond. It also directs electrophiles to positions C2, C4, and C6.
The combined influence of these groups makes the aromatic ring significantly more reactive than benzene itself. libretexts.org The most probable sites for electrophilic attack are the positions activated by both groups and least affected by steric hindrance. The C4 position is para to the methoxy group and ortho to the methyl group, making it a highly activated and sterically accessible site. The C2 position is ortho to both activating groups, also making it a highly favorable site, though potentially more sterically hindered. The C6 position is ortho to the methoxy group and meta to the methyl group, making it less activated than C2 and C4 but still a potential site for substitution.
Typical SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation. masterorganicchemistry.commasterorganicchemistry.com
| Position | Relation to -OCH₃ | Relation to -CH₃ | Activation Level | Predicted Reactivity |
| C2 | Ortho | Ortho | Very High | Major Product |
| C4 | Para | Ortho | Very High | Major Product |
| C6 | Ortho | Meta | High | Minor Product |
Nucleophilic Aromatic Substitution Modes
Nucleophilic aromatic substitution (SNAr) typically requires the presence of two key features on the aromatic ring: a good leaving group (like a halide) and at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to the leaving group. libretexts.orglibretexts.org The electron-withdrawing group is necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org
The aromatic ring of this compound is electron-rich due to the activating methoxy and methyl groups and lacks a conventional leaving group in an activated position. Therefore, it is highly deactivated towards the classical SNAr addition-elimination mechanism. Reactions with nucleophiles under standard SNAr conditions are not expected to proceed. While some concerted SNAr mechanisms have been proposed for certain systems, they are also unlikely on such an electron-rich arene. nih.govnih.gov Alternative pathways, such as those involving benzyne intermediates, would require extremely harsh conditions (e.g., very strong bases like sodium amide) and are generally not considered facile modes of reactivity for this substrate.
Cyclization and Heterocycle Formation Reactions
The presence of the activated methylene (B1212753) group and the nitrile functionality makes this compound a versatile precursor for the synthesis of various heterocyclic compounds.
While direct experimental data for the synthesis of pyrazoles starting specifically from this compound is not extensively documented in readily available literature, its structural features strongly suggest its utility in established pyrazole syntheses. One prominent method involves the multicomponent reaction of a substituted phenylacetonitrile (B145931), an aldehyde, hydrazine, and a β-ketoester nih.gov.
In a plausible reaction pathway, this compound would first undergo a Knoevenagel condensation with an aldehyde to form an α,β-unsaturated nitrile. Concurrently, a β-ketoester, such as ethyl acetoacetate, would react with hydrazine to form a pyrazolone intermediate. A subsequent Michael addition of the pyrazolone to the α,β-unsaturated nitrile, followed by cyclization and aromatization, would lead to the formation of a highly substituted pyrazolo[3,4-b]pyridine derivative, where the pyrazole ring is a core component of the fused system nih.gov.
Table 1: Plausible Reactants for Multicomponent Pyrazole Synthesis
| Component | Example | Role in Reaction |
| Arylacetonitrile | This compound | Forms the α,β-unsaturated nitrile |
| Aldehyde | Benzaldehyde | Condenses with the arylacetonitrile |
| Hydrazine Source | Hydrazine hydrate | Forms the pyrazolone intermediate |
| β-Ketoester | Ethyl acetoacetate | Reacts with hydrazine |
| Catalyst | Meglumine, Piperidine | Basic catalyst for condensations |
This approach highlights the potential of this compound as a building block in combinatorial chemistry for generating libraries of complex heterocyclic compounds with potential biological activities. The substituents on the phenyl ring (methoxy and methyl groups) can influence the reactivity and solubility of the intermediates and the final products.
Beyond pyrazole formation, the reactivity of the active methylene group in this compound opens doors to other heterocyclic systems. The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, provides a classic route to cyclic ketones and enamines. While this would require initial modification of the starting material to introduce a second nitrile group, it represents a fundamental pathway for forming five- to eight-membered rings.
Another significant annulation pathway is the Gewald reaction, which is a versatile method for the synthesis of 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. While the classical Gewald reaction utilizes α-cyanoesters, variations using arylacetonitriles have been developed. In such a scenario, this compound could react with a carbonyl compound and sulfur to yield a substituted 2-aminothiophene. The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.
Advanced Mechanistic Studies
Advanced mechanistic studies on this compound and its analogs provide fundamental insights into their behavior under electrochemical and photochemical conditions.
The electrochemical oxidation of substituted benzyl (B1604629) cyanides, including methoxy-substituted derivatives, has been a subject of interest. The oxidation process is believed to initiate at the benzylic position or the aromatic ring, depending on the substituents and the reaction conditions.
For a compound like this compound, the presence of the electron-donating methoxy group would lower the oxidation potential of the aromatic ring. Anodic oxidation could lead to the formation of a radical cation. This radical cation can then undergo deprotonation at the benzylic position to form a benzyl radical. Subsequent oxidation of this radical would generate a benzylic cation. This cation can then be trapped by nucleophiles present in the reaction medium. For instance, in the presence of water, this could lead to the formation of a carbonyl compound.
Table 2: Proposed Steps in the Electrochemical Oxidation of this compound
| Step | Description | Intermediate Species |
| 1. Single Electron Transfer | Anodic oxidation of the aromatic ring | Radical cation |
| 2. Deprotonation | Loss of a proton from the benzylic carbon | Benzyl radical |
| 3. Second Electron Transfer | Oxidation of the benzyl radical | Benzylic cation |
| 4. Nucleophilic Attack | Reaction with a nucleophile (e.g., H₂O) | Carbonyl compound or other functionalized products |
Studies on related compounds have shown that the nature and position of substituents on the phenyl ring significantly influence the stability of the intermediates and the final product distribution. The methoxy group at the meta-position in this compound would influence the charge distribution in the radical cation and benzylic cation intermediates.
The photochemical reactivity of this compound can be explored through the behavior of its potential derivatives, such as enamines and styrenes.
Enamine Photochemistry: The reaction of this compound with a secondary amine could yield an enamine. Enamines are known to undergo a variety of photochemical reactions, most notably [2+2] cycloadditions with alkenes to form cyclobutane derivatives nih.gov. Upon irradiation, the enamine can be excited to its singlet or triplet state, which then reacts with an alkene in a concerted or stepwise manner, respectively. The resulting cyclobutane can be subsequently hydrolyzed to yield a substituted cyclobutanone. This pathway provides a synthetic route to four-membered ring systems, which are valuable intermediates in organic synthesis.
Styrene Derivative Photochemistry: Knoevenagel condensation of this compound with an aldehyde or ketone can produce a substituted styrene derivative. Styrenes are well-known to participate in photochemical [2+2] cycloadditions, both intermolecularly and intramolecularly. Irradiation of a styrene derivative in the presence of another alkene can lead to the formation of a cyclobutane ring. The regioselectivity and stereoselectivity of these reactions are often dependent on the nature of the excited state and the steric and electronic properties of the reacting partners. The methoxy and methyl substituents on the phenyl ring would be expected to influence the energy of the excited states and the stability of any radical intermediates, thereby affecting the outcome of the photochemical reaction.
Derivatization and Molecular Diversification Strategies
Design and Synthesis of Functionalized Analogues
The design of new analogues of 2-(3-methoxy-5-methylphenyl)acetonitrile is often guided by the goal of modulating its electronic and steric properties. This is achieved through the introduction of a variety of functional groups and structural motifs, leading to the creation of focused compound libraries for further investigation.
The phenyl ring of this compound can be further functionalized or replaced to generate a diverse set of analogues. A common strategy involves the initial halogenation of the aromatic ring, followed by transition-metal-catalyzed cross-coupling reactions. For instance, bromination of the parent compound would yield a key intermediate, such as 2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile, which can then be subjected to various coupling reactions.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The brominated derivative of this compound could be coupled with various boronic acids or esters to produce biarylacetonitrile derivatives. The general scheme for such a transformation is depicted below:
Scheme 1: General representation of Suzuki-Miyaura coupling for the synthesis of biarylacetonitrile derivatives.
The reaction conditions for Suzuki-Miyaura coupling are typically mild and tolerant of a variety of functional groups, making it a highly versatile method for generating a library of analogues.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is instrumental in forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. wikipedia.orgnih.gov The brominated intermediate can be coupled with a diverse set of primary and secondary amines, including aliphatic, cyclic, and aromatic amines, to generate novel N-substituted analogues. wikipedia.orgnih.gov The general reaction is as follows:
Scheme 2: General representation of Buchwald-Hartwig amination for the synthesis of N-aryl and N-heteroaryl derivatives.
The scope of the Buchwald-Hartwig amination is extensive, and the development of various phosphine (B1218219) ligands has allowed for the coupling of a wide array of amines with high efficiency. wikipedia.org
Heteroaromatic Analogues: The introduction of heteroaromatic moieties can significantly alter the pharmacological and physicochemical properties of the parent compound. This can be achieved through the coupling of heterocyclic boronic acids in a Suzuki-Miyaura reaction or by employing other cross-coupling methodologies. For example, the synthesis of 2-(thiophen-2-yl)acetonitrile derivatives has been reported, showcasing the feasibility of incorporating five-membered heterocyclic rings. nih.gov
A representative, though not exhaustive, list of potential aromatic and heteroaromatic moieties that could be introduced is presented in the table below.
| Moiety Introduced | Potential Synthetic Route | Resulting Analogue Class |
|---|---|---|
| Phenyl | Suzuki-Miyaura Coupling | Biarylacetonitriles |
| Pyridyl | Suzuki-Miyaura Coupling | Heteroaryl-substituted phenylacetonitriles |
| Thienyl | Suzuki-Miyaura Coupling | Heteroaryl-substituted phenylacetonitriles |
| Anilinyl | Buchwald-Hartwig Amination | N-Aryl-phenylacetonitrile derivatives |
| Morpholinyl | Buchwald-Hartwig Amination | N-Heterocyclic-phenylacetonitrile derivatives |
The acetonitrile (B52724) side chain of this compound possesses an active methylene (B1212753) group, which serves as a prime site for various chemical transformations. ajrconline.org This allows for the extension of the carbon chain and the introduction of new functional groups.
α-Alkylation: The benzylic protons of the acetonitrile are acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophilic species can then react with a variety of electrophiles, such as alkyl halides, to introduce substituents at the α-position. researchgate.net Copper-catalyzed α-alkylation of aryl acetonitriles with benzyl (B1604629) alcohols has also been reported as an efficient method. researchgate.net
Synthesis of Ketone and Amide Derivatives: The nitrile group can be transformed into other valuable functional groups. For instance, reaction with a Grignard reagent followed by hydrolysis provides a route to ketones. organic-chemistry.orgorganic-chemistry.orgmdpi.comresearchgate.netunc.edu Furthermore, the nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be converted to an amide through standard coupling procedures. researchgate.net Alternatively, direct conversion of the nitrile to an amide is also possible.
Synthesis of β-Enaminonitriles: The self-condensation of nitriles in the presence of a strong base, known as the Thorpe-Ziegler reaction, can lead to the formation of β-enaminonitriles. researchgate.netrsc.org This reaction involves the nucleophilic attack of a nitrile carbanion on the carbon atom of another nitrile molecule, followed by tautomerization. These β-enaminonitriles are versatile intermediates for the synthesis of various heterocyclic compounds. researchgate.netrsc.orgdocumentsdelivered.com
The table below summarizes some of the key transformations of the acetonitrile side chain.
| Transformation | Reagents | Product Functional Group |
|---|---|---|
| α-Alkylation | Base (e.g., NaH, KOtBu), Alkyl Halide | α-Substituted Acetonitrile |
| Ketone Synthesis | Grignard Reagent (R-MgBr), then H3O+ | α-Aryl Ketone |
| Carboxylic Acid Synthesis | H3O+ or OH-, heat | α-Aryl Carboxylic Acid |
| Amide Synthesis | Carboxylic Acid, Amine, Coupling Agent | α-Aryl Amide |
| β-Enaminonitrile Synthesis | Strong Base (e.g., NaNH2) | β-Enaminonitrile |
Library Synthesis and High-Throughput Screening in Chemical Space Exploration
To efficiently explore the chemical space around this compound, combinatorial chemistry and parallel synthesis techniques can be employed to generate large libraries of derivatives. uniroma1.itbioduro.comnih.gov These libraries can then be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities. rsc.orgresearchgate.netresearchgate.netnih.govnih.govnih.gov
A typical workflow for library synthesis and screening would involve:
Scaffold Preparation: Synthesis of a key intermediate, such as a halogenated derivative of this compound, that allows for subsequent diversification.
Parallel Synthesis: The intermediate is dispensed into a multi-well plate format, and a diverse set of building blocks (e.g., boronic acids for Suzuki coupling or amines for Buchwald-Hartwig amination) are added to each well. The reactions are then carried out in parallel. bioduro.com
Purification: The resulting library of compounds is purified, often using automated chromatographic techniques.
High-Throughput Screening: The compound library is screened against a specific biological target, such as an enzyme or a receptor. nih.govnih.gov Assays are designed to be rapid, sensitive, and automatable. For example, fluorescence-based assays are commonly used to measure enzyme inhibition. nih.gov
Hit Identification and Validation: Compounds that show significant activity in the primary screen ("hits") are then subjected to further validation and dose-response studies to confirm their activity and determine their potency.
An example of a screening library could be designed to explore the impact of different substituents on a particular biological activity.
| Compound ID | R1 (from Suzuki Coupling) | R2 (from α-Alkylation) |
|---|---|---|
| Library Member 1 | 4-Fluorophenyl | Methyl |
| Library Member 2 | 2-Thienyl | Ethyl |
| Library Member 3 | 3-Pyridyl | Propyl |
| ... | ... | ... |
Structure-Reactivity Relationship Studies in Derivative Series
Understanding the relationship between the chemical structure of the analogues and their reactivity is crucial for rational drug design. Structure-reactivity relationship (SRR) studies aim to elucidate how changes in substituents influence the electronic and steric properties of the molecule, and consequently, its biological activity. libretexts.orgdalalinstitute.comcambridge.orgviu.ca
Electronic Effects: The electronic properties of substituents on the aromatic ring can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for a series of reactions involving meta- and para-substituted benzene (B151609) derivatives. dalalinstitute.comcambridge.orgviu.ca The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of a particular reaction to these effects. libretexts.org For derivatives of this compound, the introduction of electron-donating groups (EDGs) would be expected to increase the electron density at the benzylic position, potentially affecting its reactivity in oxidation reactions. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density.
Steric Effects: The size and shape of substituents can also play a critical role in determining reactivity and biological activity. Steric hindrance can affect the accessibility of the reactive centers of the molecule, such as the active methylene group or the nitrile carbon. For instance, bulky substituents at the ortho position of the phenyl ring could hinder the approach of reagents or the binding to a biological target.
A hypothetical structure-reactivity study could involve synthesizing a series of derivatives with systematically varied substituents and measuring their reactivity in a model reaction or their binding affinity to a target protein.
| Substituent (at position X) | Hammett Constant (σp) | Expected Effect on Benzylic Reactivity |
|---|---|---|
| -OCH3 | -0.27 | Increase (electron-donating) |
| -CH3 | -0.17 | Increase (electron-donating) |
| -H | 0.00 | Baseline |
| -Cl | 0.23 | Decrease (electron-withdrawing) |
| -NO2 | 0.78 | Significant Decrease (strongly electron-withdrawing) |
Note: Hammett constants are for the para position and are illustrative. The actual effect would depend on the specific reaction and the position of the substituent.
Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the compounds with their biological activity, providing a predictive tool for the design of new, more potent analogues. nite.go.jpnih.govijpsr.commdpi.comresearchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior and properties of a molecule from its electronic structure. These ab initio methods solve the Schrödinger equation, or approximations of it, to determine molecular properties.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. nih.gov This is achieved by finding the minimum energy state on the potential energy surface.
For a molecule like 2-(3-Methoxy-5-methylphenyl)acetonitrile, a typical DFT calculation would employ a functional such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a basis set like 6-311++G(d,p). nih.govresearchgate.net The output provides precise bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov The electronic structure, describing the distribution of electrons throughout the molecule, is also determined, which is crucial for understanding reactivity.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table presents hypothetical data to illustrate the typical output of a DFT geometry optimization.
| Parameter | Bond/Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C≡N (Nitrile) | 1.15 Å | |
| C-C (Aliphatic) | 1.52 Å | |
| C-C (Aromatic) | 1.40 Å | |
| C-O (Methoxy) | 1.37 Å | |
| **Bond Angles (°) ** | ||
| C-C-C (Aromatic Ring) | 120.0° | |
| Ph-CH₂-CN | 111.5° | |
| C-O-C (Methoxy) | 118.0° |
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy of these orbitals and the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) are critical descriptors. A small energy gap generally signifies high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This analysis helps predict how the molecule will interact with other reagents. For instance, the locations of the HOMO and LUMO density can indicate the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies (Hypothetical Data) This table provides hypothetical values for FMO analysis.
| Parameter | Value (eV) | Implication |
| EHOMO | -6.15 eV | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| ELUMO | -1.25 eV | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
| Energy Gap (ΔE) | 4.90 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |
Prediction of Reaction Energetics and Transition States
Computational chemistry allows for the exploration of reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. researchgate.net This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states—the highest energy points along a reaction coordinate.
By determining the energy barriers (activation energies) between these states, chemists can predict the feasibility and kinetics of a reaction. mdpi.com For this compound, this could be used to study its synthesis pathways, such as the cyanation of a corresponding benzyl (B1604629) halide, or potential decomposition routes. researchgate.net Theoretical studies on related nitrile compounds have successfully used these methods to understand reaction mechanisms and predict product distributions. researchgate.netmdpi.com
Spectroscopic Property Prediction and Validation
A significant application of computational chemistry is the prediction of various types of spectra. Comparing calculated spectra with experimental results is a powerful method for confirming the structure and identity of a synthesized compound. researchgate.netnih.gov
Computational Vibrational Spectroscopy (IR, Raman)
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov Following a DFT geometry optimization, a frequency calculation is performed. The results provide a list of vibrational modes (e.g., C-H stretch, C≡N stretch, ring breathing) and their corresponding frequencies and intensities. longdom.org
These predicted spectra are invaluable for assigning the absorption bands in experimental spectra to specific molecular motions. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be corrected using a scaling factor to achieve excellent agreement. materialsciencejournal.org
Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (Hypothetical Data) This table shows a hypothetical comparison to illustrate the use of computational vibrational spectroscopy.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) |
| C-H Stretch (Aromatic) | 3100-3000 | ~3050 |
| C-H Stretch (Aliphatic/Methyl) | 2980-2900 | ~2950 |
| C≡N Stretch (Nitrile) | 2285 | ~2250 |
| C=C Stretch (Aromatic Ring) | 1610, 1580 | ~1600, 1575 |
| C-O Stretch (Methoxy) | 1250 | ~1240 |
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for organic structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govmdpi.com
These calculations are performed on the DFT-optimized geometry. The resulting theoretical chemical shifts (usually referenced against a standard like tetramethylsilane, TMS) can be directly compared to experimental data. mdpi.comliverpool.ac.uk A strong correlation between the predicted and observed shifts provides high confidence in the assigned molecular structure. Discrepancies can point to incorrect structural assignments or interesting electronic effects within the molecule.
Table 4: Illustrative Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) in CDCl₃ (Hypothetical Data) This table provides a hypothetical comparison of NMR data.
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| CH₃ (Methyl) | 2.35 | 21.5 |
| OCH₃ (Methoxy) | 3.80 | 55.4 |
| CH₂ (Methylene) | 3.70 | 23.0 |
| C≡N (Nitrile) | - | 118.0 |
| Aromatic C-H | 6.70 - 6.85 | 112.0 - 130.0 |
| Aromatic Quaternary C | - | 139.0 - 160.0 |
Electronic Absorption (UV-Vis) Spectroscopy Simulations
Theoretical simulations of the electronic absorption spectrum, commonly measured via UV-Vis spectroscopy, are crucial for understanding the electronic transitions within a molecule. These simulations are typically performed using Time-Dependent Density Functional Theory (TD-DFT), a quantum mechanical method that can predict the excitation energies and oscillator strengths of electronic transitions.
For this compound, a TD-DFT study would involve calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these and other molecular orbitals corresponds to the absorption of light at specific wavelengths. The resulting simulated spectrum would show peaks corresponding to the various π→π* and n→π* transitions expected for an aromatic system with methoxy (B1213986) and acetonitrile (B52724) substituents. Analysis of the molecular orbitals involved in these transitions would reveal how the different functional groups (methoxy, methyl, and nitrile) contribute to the electronic structure and the nature of the absorption bands.
Table 1: Hypothetical TD-DFT Simulation Data for this compound
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 275 | 0.15 | HOMO → LUMO (π→π) |
| S0 → S2 | 230 | 0.45 | HOMO-1 → LUMO (π→π) |
| S0 → S3 | 210 | 0.08 | HOMO → LUMO+1 (π→π*) |
Note: This table is illustrative and not based on published experimental data.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.
Conformational Analysis and Flexibility
The structure of this compound is not rigid. Rotation can occur around the single bonds connecting the acetonitrile group to the phenyl ring and the methoxy group to the ring. An MD simulation would track the atomic positions over time, revealing the preferred dihedral angles and the energy barriers between different conformations. This analysis is vital for understanding which shapes the molecule is likely to adopt under different conditions, which in turn influences its reactivity and biological activity. The simulation would likely show that while the phenyl ring itself is planar, the acetonitrile and methoxy groups have considerable rotational freedom.
Solvent Effects on Molecular Properties
The properties of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between this compound and various solvent molecules (e.g., water, ethanol, or a nonpolar solvent). By analyzing the radial distribution functions, one could determine the average distance and coordination number of solvent molecules around specific atoms of the solute. These simulations would also show how the solvent affects the conformational preferences and the electronic properties of the molecule, for instance, by stabilizing certain conformers through hydrogen bonding or dipole-dipole interactions.
Intermolecular Interactions and Crystal Engineering
Should a crystalline form of this compound be studied, computational methods can elucidate the forces governing its solid-state packing.
Hirshfeld Surface Analysis and Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as dnorm (a normalized contact distance) onto the molecular surface, one can identify regions of close contact between neighboring molecules. For this compound, this analysis would likely reveal the importance of H···H, C···H, and O···H contacts in the crystal packing. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total Hirshfeld surface. This information is invaluable for understanding the stability of the crystal structure and for the rational design of new crystalline materials (crystal engineering).
Advanced Analytical Methodologies in Research on 2 3 Methoxy 5 Methylphenyl Acetonitrile
High-Resolution Spectroscopic Characterization Techniques
Advanced NMR Spectroscopy (2D-NOESY, COSY, HSQC, HMBC) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of hydrogen and carbon atoms, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle.
For 2-(3-methoxy-5-methylphenyl)acetonitrile, a suite of 2D NMR experiments would be employed to assign all proton and carbon signals unequivocally.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are adjacent to each other. For the target molecule, COSY would show correlations between the aromatic protons on the phenyl ring, helping to establish their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the methoxy (B1213986) protons to the aromatic ring carbon at position 3, and from the methyl protons to the aromatic carbon at position 5, confirming their substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. This is crucial for determining the through-space proximity of different functional groups.
To illustrate, the expected ¹H and ¹³C NMR data for a closely related analog, (3-methoxyphenyl)acetonitrile (B41291) , are presented below. Similar patterns, with the addition of a methyl signal, would be expected for this compound.
Table 1: Illustrative NMR Data for (3-methoxyphenyl)acetonitrile
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.82-7.25 (multiplet) | 114.0, 116.0, 120.0, 130.0 |
| Methylene (B1212753) CH₂ | 3.65 | 23.0 |
| Methoxy OCH₃ | 3.76 | 55.0 |
| Nitrile CN | - | 118.0 |
| Aromatic C-O | - | 160.0 |
Note: Data is illustrative for the analog (3-methoxyphenyl)acetonitrile and sourced from spectral databases. Actual values for the target compound may vary.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its molecular formula. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places.
For this compound, the theoretical exact mass can be calculated from its molecular formula, C₁₀H₁₁NO.
Theoretical Exact Mass: 161.08406 g/mol
An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield an experimental m/z value that matches this theoretical value to within a very small margin of error (typically < 5 ppm). This provides strong evidence for the proposed molecular formula and rules out other possibilities with the same nominal mass.
Table 2: HRMS Data for Molecular Formula Confirmation
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁NO |
| Theoretical Exact Mass (M) | 161.08406 |
| Ionization Mode (example) | ESI+ |
| Adduct | [M+H]⁺ |
| Theoretical m/z for [M+H]⁺ | 162.09134 |
| Expected Experimental m/z Range | 162.09134 ± 0.00081 (for 5 ppm error) |
X-ray Crystallography for Solid-State Structural Elucidation
When a compound can be obtained in a crystalline form, single-crystal X-ray diffraction provides the most definitive structural information. This technique maps the electron density within a crystal, revealing the precise three-dimensional arrangement of atoms and the bond lengths and angles between them.
For this compound, obtaining a suitable crystal would allow for:
Unambiguous confirmation of the substitution pattern on the aromatic ring.
Precise measurement of all bond lengths and angles.
Information on the crystal packing and any intermolecular interactions, such as hydrogen bonds or π-stacking.
While specific crystallographic data for the target compound is not publicly available, a study on a related compound, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile , illustrates the type of data obtained. elsevierpure.com This study revealed a monoclinic crystal system with specific cell parameters. elsevierpure.com A similar analysis for this compound would provide the ultimate proof of its molecular structure in the solid state.
Chromatographic Separation and Purification Techniques
Preparative Chromatography for Isomer Separation
In the synthesis of substituted aromatic compounds, the formation of isomers is a common challenge. For example, the synthesis of this compound might also yield other isomers depending on the starting materials and reaction conditions. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating these isomers on a larger scale.
The method involves using a high-pressure pump to pass a solution of the mixture through a column packed with a stationary phase. Differences in the affinity of the isomers for the stationary phase cause them to travel through the column at different rates, allowing for their separation and collection as individual fractions. The choice of stationary phase (e.g., normal-phase silica (B1680970) or reverse-phase C18) and the mobile phase composition are optimized to achieve the best separation.
Method Development for Purity Assessment
To accurately determine the purity of a sample of this compound, analytical chromatography methods are developed and validated. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose.
Method development involves a systematic process of selecting and optimizing various parameters to ensure that the target compound is well-resolved from all potential impurities.
Table 3: Key Parameters in Chromatographic Method Development for Purity Assessment
| Parameter | HPLC | GC |
| Column | Reverse-Phase (e.g., C18, C8) or Normal-Phase (e.g., Silica) | Capillary column with a specific stationary phase (e.g., DB-5, HP-1) |
| Mobile/Carrier | A mixture of solvents (e.g., acetonitrile (B52724)/water, hexane/ethyl acetate) | An inert gas (e.g., Helium, Nitrogen) |
| Detector | UV-Vis Diode Array Detector (DAD), Mass Spectrometer (MS) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |
| Temperature | Column oven temperature | Temperature program for the oven |
| Flow Rate | Flow rate of the mobile phase | Flow rate of the carrier gas |
Once a method is developed, it can be used to quantify the purity of the compound, typically expressed as a percentage of the peak area of the main component relative to the total area of all peaks in the chromatogram. For regulatory purposes, quantitative NMR (qNMR) can also be used for purity determination against a certified internal standard.
Electrochemical Analytical Techniques
Electrochemical methods are powerful tools for investigating the redox characteristics of organic molecules. For a compound like this compound, these techniques can provide insights into its electron transfer processes, the stability of its radical ions, and its propensity to undergo electrochemical reactions such as polymerization or dimerization. Acetonitrile is a common solvent in electrochemical studies due to its wide potential window and ability to dissolve a variety of organic compounds and supporting electrolytes. acs.orgrsc.org
Cyclic Voltammetry for Redox Behavior Characterization
Cyclic voltammetry (CV) would be the primary technique to probe the redox behavior of this compound. This method involves scanning the potential of a working electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte.
For this compound, the oxidation process is expected to occur on the substituted benzene (B151609) ring. The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups would lower the oxidation potential compared to unsubstituted phenylacetonitrile (B145931). The position of these groups (meta to the acetonitrile side chain) influences the degree of this effect. In a typical CV experiment, one would expect to observe an irreversible oxidation wave corresponding to the formation of a cation radical. The stability of this radical would depend on the experimental conditions, such as the solvent and scan rate.
While no direct experimental CV data for this compound is available, a hypothetical representation of expected CV data, based on similar compounds, is presented below. The data for a related compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, shows an onset oxidation potential at 0.97 V, which gives an indication of the potential range for similar methoxyphenyl moieties. mdpi.com
Hypothetical Cyclic Voltammetry Data for this compound
| Parameter | Expected Value Range |
| Onset Oxidation Potential (Eox) | +1.0 to +1.5 V vs. Ag/AgCl |
| Peak Oxidation Potential (Epa) | +1.2 to +1.7 V vs. Ag/AgCl |
| Process Type | Irreversible |
| Electron Transfer | 1e⁻ |
Note: This data is hypothetical and based on the analysis of structurally similar compounds. The actual values would need to be determined experimentally.
The reduction of the nitrile group (-CN) typically occurs at very negative potentials, often outside the accessible potential window of common solvents like acetonitrile. Therefore, it is less likely to be observed in a standard CV experiment.
Electrosynthesis Characterization
Electrosynthesis, or preparative electrolysis, involves applying a constant potential to an electrochemical cell to drive a specific reaction. For this compound, anodic oxidation could lead to the formation of new chemical species. Research on a similar compound, 4-(methoxyphenyl)acetonitrile, has shown that electrochemical oxidation can lead to the formation of oligomeric structures. researchgate.net In this process, the radical cations formed during oxidation can couple to form new carbon-carbon bonds, leading to polymerization.
Characterization of the products of electrosynthesis would involve a combination of spectroscopic and chromatographic techniques.
Potential Products from Electrosynthesis of this compound and Their Characterization Methods
| Potential Product Type | Formation Mechanism | Characterization Techniques |
| Dimer | Coupling of two radical cations. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Oligomer/Polymer | Repeated coupling of radical cations or reaction of a radical cation with a neutral molecule. | Gel Permeation Chromatography (GPC), NMR, Infrared (IR) Spectroscopy |
The electrosynthesis of an oligomer from 4-(methoxyphenyl)acetonitrile was successfully carried out by direct anodic oxidation on a platinum electrode. researchgate.net The resulting oligomer was soluble in common organic solvents and was characterized to have an average chain length of about 5 units. researchgate.net A similar outcome could be anticipated for this compound, where the resulting polymer would have a backbone of linked phenyl rings with pendant methoxy, methyl, and cyanomethyl groups. The properties of such a polymer would be of interest for materials science applications.
Applications in Advanced Chemical Research and Development
Role as a Key Intermediate in Organic Synthesis
The true value of 2-(3-Methoxy-5-methylphenyl)acetonitrile lies in its versatility as a key intermediate in multi-step organic syntheses. The nitrile functionality and the activated methylene (B1212753) group are primary reaction sites, allowing for a variety of chemical transformations.
Precursor for Complex Organic Molecules
The structure of this compound provides a foundational scaffold for the construction of intricate molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, opening pathways to a diverse range of functional groups. The methylene group adjacent to the phenyl ring is acidic and can be readily deprotonated to form a carbanion. This nucleophilic carbon can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations, which are fundamental steps in the assembly of complex organic molecules.
For instance, the related compound, phenylacetonitrile (B145931), is widely used in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. By analogy, this compound can serve as a precursor to substituted phenethylamines or phenylacetic acids, which are common motifs in biologically active compounds. The methoxy (B1213986) and methyl groups on the phenyl ring can influence the electronic properties and steric hindrance of the molecule, thereby guiding the regioselectivity of further synthetic modifications and influencing the biological activity of the final products.
Building Block for Novel Chemical Entities
In the quest for novel chemical entities with unique properties, chemists often rely on versatile building blocks that can be readily modified. This compound fits this description, offering multiple points for diversification. The Knoevenagel condensation of phenylacetonitriles with various aldehydes and ketones is a well-established method for creating substituted acrylonitriles. These products, in turn, can be used in cycloaddition reactions or as Michael acceptors to construct heterocyclic systems, which are prevalent in medicinal chemistry.
Research on similar structures, such as substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives, has shown that this class of compounds can exhibit potent biological activities. nih.gov This suggests that derivatives of this compound could be explored for the development of new therapeutic agents. The specific substitution pattern of the methoxy and methyl groups can be strategically utilized to fine-tune the physicochemical properties of the resulting novel molecules, such as solubility, lipophilicity, and metabolic stability.
Contributions to Agrochemical Development
The field of agrochemical research is constantly seeking new molecular scaffolds to develop effective and selective herbicides, insecticides, and fungicides. Phenylacetonitrile derivatives have been investigated for such applications.
Phytotoxicity Studies of Derivatives (excluding specific application data)
While specific phytotoxicity data for derivatives of this compound is not available, studies on related compounds provide a basis for potential research. For example, various substituted phenoxyacetates and related nitrile-containing compounds have been evaluated for their herbicidal activity. The mode of action of such compounds can vary widely, from inhibiting specific plant enzymes to disrupting cellular processes. The substituents on the phenyl ring play a crucial role in determining the level of phytotoxicity and the spectrum of susceptible plant species. The methoxy and methyl groups on the target compound could influence its uptake, translocation, and interaction with biological targets within a plant.
Precursors for Herbicide Candidates
The chemical reactivity of this compound makes it a plausible precursor for the synthesis of new herbicide candidates. For instance, the hydrolysis of the nitrile to the corresponding phenylacetic acid, followed by esterification or amidation, can lead to compounds with potential herbicidal properties, mimicking the structure of known auxin-type herbicides. Furthermore, the reaction of the active methylene group with suitable electrophiles can lead to a wide array of derivatives that could be screened for herbicidal activity. Research on other methoxy-substituted benzamides has led to the discovery of new bleaching herbicides, indicating the potential of this structural motif in agrochemical design. chemrxiv.org
Exploration in Materials Science
The application of phenylacetonitrile derivatives is also emerging in the field of materials science, particularly in the synthesis of functional organic materials.
The presence of the nitrile group and the aromatic ring in this compound suggests its potential use as a building block for novel organic materials. For example, substituted phenylcyanoacrylates, which can be synthesized from phenylacetonitriles, are known to undergo polymerization and copolymerization to yield functional polymers. chemrxiv.org These polymers can possess interesting optical or electronic properties. The methoxy and methyl substituents on the phenyl ring of this compound could be used to tune the refractive index, thermal stability, and other physical properties of such materials. While specific research on the use of this compound in materials science is not documented, the established chemistry of related compounds points towards a promising area for future exploration.
Polymer and Resin Formulation
While direct, large-scale industrial use of this compound in commodity polymer and resin formulations is not widely documented in publicly available literature, its chemical structure suggests potential as a specialty monomer or modifier. The nitrile group can undergo various transformations, including hydrolysis, reduction, or cycloaddition reactions, which could be exploited in polymerization processes. For instance, the nitrile functionality could potentially be involved in the formation of nitrogen-containing polymers or be a site for post-polymerization modification. The presence of the methoxy and methyl groups on the phenyl ring can influence the solubility, thermal stability, and optical properties of any resulting polymer.
In the context of resin formulation, compounds with similar structures are sometimes used as building blocks for high-performance resins. The aromatic core of this compound could contribute to the rigidity and thermal resistance of a resin matrix.
Oligomer Electrosynthesis
The electrochemical synthesis of oligomers from aromatic compounds is a field of significant interest due to the potential for creating novel electroactive materials. Research has demonstrated the successful electrosynthesis of an oligophenylene derived from a structurally related compound, 4-(methoxyphenyl)acetonitrile. researchgate.net In this process, direct anodic oxidation at a constant potential in acetonitrile (B52724) on a platinum electrode was employed to produce an oligomer with an average chain length of about five units. researchgate.net
This established methodology provides a strong precedent for the potential electrosynthesis of oligomers from this compound. The methoxy and methyl substituents on the phenyl ring of the target compound would likely influence the electronic properties of the monomer and the resulting oligomer. The electron-donating nature of these groups could lower the oxidation potential of the monomer, potentially facilitating the electropolymerization process. The substitution pattern would also dictate the regiochemistry of the inter-ring C-C bond formation, thereby influencing the final structure and properties of the oligomer.
Table 1: Potential Electrosynthesis Parameters for Oligo(this compound)
| Parameter | Potential Value/Condition | Rationale/Expected Influence |
| Monomer | This compound | The substitution pattern is expected to influence solubility and electronic properties. |
| Solvent | Acetonitrile | A common solvent for electrochemical applications, providing a suitable medium for the reaction. |
| Electrode | Platinum or Glassy Carbon | Inert electrode materials commonly used in electropolymerization. |
| Electrolyte | Tetrabutylammonium tetrafluoroborate (B81430) (NBu4BF4) | Provides conductivity to the solution. |
| Oxidation Potential | Expected to be around 1.7 V vs. Ag/AgCl | Based on structurally similar compounds, though the precise value would need experimental determination. researchgate.net |
| Resulting Oligomer | Oligo(this compound) | Expected to be soluble in common organic solvents and possess interesting photoluminescent properties. |
This table presents hypothetical parameters based on published research on similar compounds and is intended for illustrative purposes.
Characterization of the resulting oligomer would likely involve techniques such as ¹H and ¹³C NMR, FTIR, and UV-Vis spectroscopy to elucidate its chemical structure, while techniques like gel permeation chromatography would be used to determine its molecular weight distribution. researchgate.net
Utility in Advanced Analytical Reagent Design
The development of novel analytical reagents is crucial for improving the selectivity and sensitivity of analytical methods.
Selective Reagents for Complex Mixture Analysis
The structure of this compound, with its combination of a lipophilic aromatic ring and a polar nitrile group, suggests its potential as a precursor for designing selective analytical reagents. The nitrile group can be chemically modified to introduce specific functionalities for targeted analyte recognition. For example, it could be hydrolyzed to a carboxylic acid or reduced to an amine, which could then be further functionalized to create chelating agents for metal ions or recognition sites for specific organic molecules. The substitution pattern on the phenyl ring can be fine-tuned to modulate the selectivity and binding affinity of the reagent.
Development of New Analytical Methods
While no specific analytical methods have been developed using this compound as the primary reagent, its potential is evident. For instance, its inherent fluorescence, or the fluorescence of its derivatives, could be exploited in the development of new fluorometric methods for the detection of specific analytes. The electrosynthesized oligomers, as discussed in section 7.3.2, could also find application in the development of chemical sensors, where changes in their optical or electronic properties upon interaction with an analyte could form the basis of a detection method.
Investigations in Biochemical Pathways (excluding human trials)
The phenylacetonitrile scaffold is a recurring motif in compounds with biological activity.
Enzyme Inhibitor Scaffold Development
Substituted phenylacetonitrile derivatives have been identified as potent uncouplers of oxidative phosphorylation, a key process in cellular metabolism. nih.gov This demonstrates that the phenylacetonitrile core can serve as a scaffold for the design of molecules that interact with biological systems. The specific substituents on the phenyl ring play a crucial role in determining the potency and selectivity of these interactions. nih.gov
The structure of this compound, with its methoxy and methyl groups, presents a unique substitution pattern that could be explored for the development of novel enzyme inhibitors. These groups can influence the binding of the molecule to the active site of an enzyme through steric and electronic interactions. The nitrile group can also participate in binding, for example, through hydrogen bonding or by acting as a precursor for other functional groups that can form covalent or non-covalent bonds with the enzyme.
Table 2: Potential for Enzyme Inhibitor Scaffold
| Feature of this compound | Potential Role in Enzyme Inhibition |
| Phenylacetonitrile Core | Established scaffold for biologically active compounds. nih.gov |
| Methoxy and Methyl Groups | Can modulate binding affinity and selectivity through steric and electronic effects. |
| Nitrile Group | Can participate in binding interactions or be chemically modified to introduce other functionalities. |
This table outlines the potential of the compound's structural features for the development of enzyme inhibitors based on the known activity of similar compounds.
Further research in this area would involve computational modeling to predict the binding of this compound and its derivatives to the active sites of target enzymes, followed by in vitro assays to determine their inhibitory activity.
Ligand Design in Coordination Chemistry
Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The design of ligands is crucial for developing new catalysts, materials, and sensors. The nitrile group in this compound makes it a potential ligand for coordination to metal centers.
Nitriles are known to coordinate to metal ions through the lone pair of electrons on the nitrogen atom. The strength and nature of this coordination can be influenced by the electronic properties of the substituents on the phenyl ring. The electron-donating methoxy and methyl groups on the phenyl ring of this compound would increase the electron density on the nitrile nitrogen, potentially enhancing its ability to act as a ligand.
The field of coordination chemistry extensively utilizes ligands containing nitrile groups for the synthesis of a wide array of metal complexes. These complexes can exhibit interesting properties and have applications in areas such as catalysis. For example, nickel-catalyzed allylation reactions have been developed using phenylacetonitrile derivatives as substrates. researchgate.net
The design of ligands often involves creating molecules with specific geometries and electronic properties to achieve a desired coordination environment around the metal center. The steric bulk and electronic nature of the substituents on the ligand play a critical role in determining the structure and reactivity of the resulting metal complex. The substitution pattern of this compound offers a unique combination of these factors.
Table 2: Related Compounds in Ligand Design
| Compound | Application/Finding | Reference |
| Phenylacetonitrile | Used in nickel-catalyzed allylation reactions. | researchgate.net |
| Terpyridine-based ligands | Form complexes with various metal ions, with structure influenced by ligand substituents. | hud.ac.uk |
This table provides examples of related compounds and their applications in coordination chemistry, suggesting potential avenues of research for this compound.
While specific coordination complexes of this compound are not described in the available literature, its structure suggests it could be a valuable building block for creating more complex, multidentate ligands. For example, it could be incorporated into larger molecular frameworks designed to selectively bind specific metal ions, leading to new materials with tailored electronic or magnetic properties.
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methoxy/methyl groups (δ 3.8 ppm for OCH₃, δ 2.3 ppm for CH₃). The nitrile group (C≡N) appears as a singlet in ¹H NMR but is confirmed via ¹³C NMR (δ 115–120 ppm) .
- IR : Sharp peak at ~2240 cm⁻¹ (C≡N stretch), 1250 cm⁻¹ (C-O of methoxy) .
- GC-MS : Molecular ion peak at m/z 161 (C₁₀H₁₁NO) with fragmentation patterns indicating methoxy and methyl substituents .
Advanced Analysis
Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures. High-resolution MS (HRMS) confirms molecular formula. Compare experimental data with computational predictions (DFT calculations) for structural validation .
What safety protocols are critical when handling this compound?
Q. Basic Safety Measures
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C in sealed containers .
Advanced Hazard Mitigation
Monitor for decomposition products (e.g., HCN under heat) using gas detectors. Implement spill containment kits with activated carbon. Train personnel in emergency procedures (e.g., eye wash stations, neutralization protocols for cyanide exposure) .
How does the substitution pattern (methoxy and methyl groups) influence the compound’s reactivity in cross-coupling reactions?
Basic Reactivity
The methoxy group (-OCH₃) is electron-donating, activating the aromatic ring toward electrophilic substitution. The methyl group (-CH₃) enhances steric hindrance, directing reactions to the para position relative to the nitrile group .
Advanced Mechanistic Insights
In Suzuki-Miyaura couplings, the methoxy group stabilizes Pd intermediates, improving catalytic efficiency. Computational studies (e.g., Hammett plots) quantify electronic effects. Steric maps (using software like MOE) predict regioselectivity in Pd-catalyzed reactions .
What computational methods are suitable for predicting the biological activity of this compound?
Q. Basic Screening
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450).
- QSAR : Correlate substituent electronic parameters (σ, π) with activity .
Advanced Studies
Perform molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability. Free energy perturbation (FEP) calculations quantify ligand-protein binding affinities. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
Q. Basic Troubleshooting
- Purity Check : Verify starting material purity via NMR or HPLC.
- Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) .
Advanced Analysis
Systematic meta-analysis of literature data identifies outliers. Reproduce experiments under controlled conditions (e.g., glovebox for moisture-sensitive steps). Use DOE to isolate variables (e.g., oxygen sensitivity) causing yield discrepancies .
What are the applications of this compound in medicinal chemistry?
Basic Applications
Serves as a precursor for bioactive molecules:
- Anticancer Agents : Nitrile groups enhance binding to cysteine proteases.
- CNS Drugs : Methoxy groups improve blood-brain barrier penetration .
Advanced Research
Derivatize the nitrile to amidoximes or tetrazoles for enhanced pharmacokinetics. Evaluate in vivo efficacy using xenograft models (e.g., for antitumor activity) .
How can researchers design experiments to study the compound’s stability under varying pH and temperature?
Q. Basic Stability Testing
- pH Studies : Incubate in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC.
- Thermal Analysis : Use TGA/DSC to determine decomposition thresholds .
Advanced Design
Apply accelerated stability testing (40°C/75% RH) per ICH guidelines. Use LC-MS to identify degradation products (e.g., hydrolysis to carboxylic acid). Model degradation kinetics with Arrhenius equations .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
